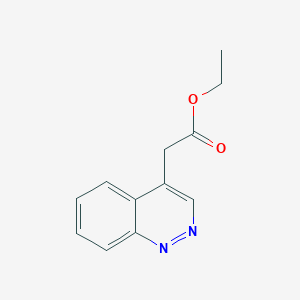

Ethyl 2-(cinnolin-4-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cinnolin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-9-8-13-14-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNFOANZYSMMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of Ethyl 2 Cinnolin 4 Yl Acetate and Its Derivatives

General Principles of SAR Studies Applied to Cinnoline (B1195905) Medicinal Chemistry

Cinnoline (1,2-benzodiazine) is a bicyclic heterocyclic scaffold that has drawn considerable attention in medicinal chemistry due to the wide spectrum of pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties. pnrjournal.comnih.gov The biological activity of these compounds is highly dependent on the nature and position of the substituents attached to the core ring system. ijper.org

SAR studies in the cinnoline series generally focus on several key aspects:

Substitution on the Benzene (B151609) Ring: The type and position of substituents on the benzo part of the cinnoline nucleus can drastically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Modification at Position 3 and 4: These positions on the pyridazine (B1198779) ring are common sites for introducing diverse functional groups to modulate activity. The ethyl acetate (B1210297) moiety at position 4 is a key feature of the title compound.

Introduction of Additional Ring Systems: Fusing other heterocyclic rings (such as pyrazole, imidazole, or triazole) to the cinnoline scaffold is a common strategy to create novel chemical entities with unique pharmacological profiles. mdpi.com

The overarching goal is to identify key structural motifs and functional groups that are essential for a specific biological activity and to understand the physicochemical properties (lipophilicity, electronic effects, steric factors) that govern the compound's interaction with its target. ijper.orgnih.gov

Influence of Substituents on the Cinnoline Nucleus and their Biological Activities

The specific placement of substituents on the cinnoline nucleus has a profound impact on the resulting pharmacological activity. Research has demonstrated that even the same functional group at a different position can lead to significant variations in potency and selectivity.

For instance, in the context of antimicrobial activity, the position of a halogen substituent is a critical determinant of efficacy. Studies on cinnoline derivatives have shown that 6-chloro substituted compounds are among the most potent antibacterial agents when compared to the standard drug norfloxacin. researchgate.net In contrast, for antifungal activity against C. albicans and A. niger, 7-chloro substituted derivatives have been identified as highly potent agents. researchgate.net This highlights a clear positional effect where substitution at C-6 is favorable for antibacterial action, while substitution at C-7 is preferred for antifungal properties.

The electronic nature of the substituents on the cinnoline scaffold plays a pivotal role in modulating biological responses. The introduction of Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs) can alter the electron density of the ring system, affecting its ability to participate in hydrogen bonding, π-π stacking, or other interactions with biological macromolecules. researchgate.net

SAR studies have revealed a distinct pattern for different activities:

Anti-inflammatory Activity: Cinnoline derivatives featuring EDGs, such as methoxyl (-OCH₃) and hydroxyl (-OH) groups on an attached phenyl ring, have been shown to exhibit higher anti-inflammatory activity. pnrjournal.com Conversely, compounds with EWGs on the same ring demonstrated lower anti-inflammatory effects. nih.gov

Antibacterial Activity: The trend is reversed for antibacterial action. The presence of an EWG, such as a nitro group or a halogen, on an associated phenyl ring was found to increase the activity against both Gram-positive and Gram-negative bacteria. researchgate.net

| Substituent Type | Effect | Resulting Biological Activity | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OH, -OCH₃) | Increase | Anti-inflammatory | pnrjournal.com |

| Electron-Withdrawing Groups (e.g., -NO₂, Halogens) | Decrease | Anti-inflammatory | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, Halogens) | Increase | Antibacterial | researchgate.net |

Halogenation is a widely used and effective strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. In the cinnoline series, the introduction of halogens like chlorine (-Cl), fluorine (-F), and bromine (-Br) has consistently led to derivatives with potent biological activities. researchgate.net Halogen-substituted derivatives have shown significant antimicrobial activity, often at lower concentrations than their non-halogenated counterparts. researchgate.net

Specifically, chloro-substituted compounds have emerged as particularly effective antibacterial and antifungal agents. researchgate.net The introduction of fluorine, another common modification, is also known to enhance activity, a principle that applies to cinnoline derivatives as well. The combination of a cinnoline core with a sulphonamide moiety, which contains sulfur and oxygen heteroatoms, has also resulted in compounds with significantly improved antibacterial and antifungal profiles. researchgate.net

| Substituent | Position | Observed Activity | Reference |

|---|---|---|---|

| Chloro (-Cl) | C-6 | Potent antibacterial activity | researchgate.net |

| Chloro (-Cl) | C-7 | Potent antifungal activity | researchgate.net |

| Bromo (-Br) | - | Significant antimicrobial activity | mdpi.com |

| Fluoro (-F) | - | Enhanced biological activity |

Structural Modifications of the Ethyl Acetate Moiety and its Implications for SAR

The ethyl acetate group at position 4 of the cinnoline ring is a critical component of the title compound's structure. This moiety consists of an ester functional group and an ethyl chain, both of which can be modified to tune the molecule's properties.

The ester group in a drug molecule can significantly influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Esters are often employed as prodrugs to enhance properties like membrane permeability or solubility. Once in the body, they can be hydrolyzed by esterase enzymes to release the active carboxylic acid form.

While systematic SAR studies focusing specifically on the variation of the ester group in Ethyl 2-(cinnolin-4-yl)acetate are not extensively detailed in the reviewed literature, general principles and isolated examples provide insight. For instance, modifying the alcohol portion of the ester (e.g., from ethyl to methyl, propyl, or more complex alcohols) can alter the compound's lipophilicity and its rate of hydrolysis. pnrjournal.com

An example within the broader cinnoline class is the synthesis of the naphthyl ester of Cinoxacin, a cinnoline-based antibiotic. This modification was undertaken to enhance its photostability and antibacterial activity upon irradiation, demonstrating that alteration of the ester moiety is a viable strategy for improving a compound's properties. nih.gov Research on other heterocyclic scaffolds has shown that the length of the alkyl chain in an ester can directly impact antibacterial efficacy, with optimal activity often found at a specific chain length before steric hindrance or excessive lipophilicity becomes detrimental. pnrjournal.com Therefore, it is plausible that modifying the ethyl group of this compound to other alkyl or aryl groups could modulate its bioactivity by altering its stability, solubility, and interaction with target enzymes.

Replacement of the Ethyl Acetate Linker with other Side Chains

While direct and systematic SAR studies on the replacement of the ethyl acetate linker of this compound are not extensively documented in dedicated studies, a broader analysis of various substituents at the C4-position of the cinnoline core provides significant insights. The ethyl acetate moiety can be considered a placeholder for a variety of side chains that can interact with biological targets. Research on other 4-substituted cinnolines demonstrates that replacing this linker with different functional groups leads to a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

For instance, the introduction of amino groups and more complex side chains at the C4 position has been a fruitful strategy. 4-aminocinnoline derivatives have been investigated for their anti-inflammatory and analgesic properties. researchgate.net Furthermore, attaching heterocyclic moieties like piperazine or pyrazole via different linkers can result in compounds with enhanced or dual activities. nih.govpnrjournal.com For example, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and evaluated for their antitumor activity. nih.gov Another study highlighted that cinnoline derivatives bearing a pyrazoline ring exhibited significant anti-inflammatory and antibacterial activities. nih.gov

The electronic properties of the substituents play a crucial role. SAR studies on pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with an electron-donating group in an attached benzoyl ring had higher anti-inflammatory activity than those with electron-withdrawing groups. nih.govmdpi.com This indicates that the electronic nature of the side chain at or near the C4 position can significantly modulate the biological response.

The following interactive table summarizes the biological activities observed upon modifying the side chain at the C4-position of the cinnoline scaffold, drawing parallels to the potential replacement of the ethyl acetate linker.

| C4-Side Chain/Modification | Observed Biological Activity | Key Findings |

|---|---|---|

| Amino Group | Anti-inflammatory, Analgesic | Serves as a key building block for more complex derivatives. researchgate.net |

| (Methoxystyryl) Group | Antitumor | Demonstrated activity against various leukemia and carcinoma cell lines. researchgate.net |

| Amine Linker to Heterocycles (e.g., Thiophene, Furan, Pyrazole) | Antibacterial, Antifungal, Anti-inflammatory | The nature of the attached heterocycle modulates the spectrum of activity. nih.gov |

| Fused Pyrazoline Ring | Anti-inflammatory, Antibacterial | Creates dual-acting compounds; electron-donating groups on associated phenyl rings enhance anti-inflammatory action. nih.govpnrjournal.com |

| 4-Oxo-1,2,3,4-tetrahydro-cinnoline acetic acid derivatives | CNS Activity (Sedative, Neuroleptic) | Modification of the core and the side chain leads to CNS-active agents. researchgate.net |

Conformational Analysis and its Relationship to Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to bind to its specific biological target, such as an enzyme or receptor. Conformational analysis, therefore, is an indispensable tool in modern drug discovery and for understanding the SAR of bioactive compounds like cinnoline derivatives. scielo.br

Computational methods such as molecular docking are frequently employed to predict the binding modes of ligands within the active sites of their target proteins. nih.govelsevierpure.com These studies can elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. For cinnoline derivatives, molecular docking studies have been used to shed light on their putative binding modes as potential inhibitors of targets like tubulin polymerization. nih.govelsevierpure.com The results of such analyses can explain why certain conformations are more active than others and guide the design of new derivatives with improved binding affinity and selectivity.

For example, a study on conformationally constrained cinnolinone nucleoside analogues synthesized as potential inhibitors for tuberculosis highlighted the importance of restricting the molecule's flexibility to favor the bioactive conformation. nih.gov By locking the molecule into a specific shape that fits the target's binding site more precisely, it is often possible to enhance potency and reduce off-target effects.

While a specific conformational analysis for this compound is not prominently featured in the literature, the principles derived from studies on related heterocyclic systems, such as quinolinones, are applicable. scielo.br X-ray crystallography and theoretical calculations on these related structures provide a complete understanding of their molecular architecture, including atomic arrangement, molecular conformation, and crystal packing. This information is vital for correlating specific structural features with biological activity. scielo.br The flexibility of the ethyl acetate side chain in this compound would allow it to adopt various conformations to fit into a binding pocket, and understanding these preferential conformations is key to optimizing its structure.

Rational Design Principles for Cinnoline-Based Bioactive Compounds based on SAR Data

The accumulated SAR data from numerous studies on cinnoline derivatives provide a set of guiding principles for the rational design of new, potent, and selective bioactive compounds. nih.govmdpi.compnrjournal.com These principles are crucial for moving beyond trial-and-error approaches and toward the targeted development of therapeutic agents.

Exploitation of Substituent Effects: The electronic nature of substituents on the cinnoline ring system is a key modulator of activity.

Halogenation: The introduction of halogen atoms (e.g., chloro, bromo) often enhances antimicrobial activity. Halogen-substituted derivatives have shown potent activity at lower concentrations compared to their non-halogenated counterparts. nih.gov

Electron-donating vs. Electron-withdrawing Groups: As seen in anti-inflammatory cinnolines, electron-donating groups (e.g., methoxy, hydroxyl) can increase potency, while electron-withdrawing groups may be favorable for other activities like antibacterial action. nih.gov

Bioisosteric Replacement and Scaffold Hopping: The cinnoline nucleus is an isostere of other important heterocycles like quinoline (B57606) and isoquinoline. nih.gov This allows for the application of knowledge from these related systems to the design of new cinnoline compounds. Designing cinnoline analogs of known quinoline-based drugs is a common and effective strategy.

Hybrid Molecule Design: Combining the cinnoline core with other known pharmacophores can lead to hybrid molecules with synergistic or dual activities. The fusion of a pyrazoline ring to the cinnoline scaffold to create dual anti-inflammatory and antibacterial agents is a prime example of this principle. nih.govpnrjournal.com Similarly, attaching sulphonamide moieties has been shown to improve the antimicrobial profile. nih.gov

Modulation of Physicochemical Properties: Side chains can be modified not only to interact with the target but also to optimize the molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, introducing polar groups can modulate solubility and metabolic stability.

Conformational Constraint: As suggested by conformational analyses, restricting the flexibility of side chains or the ring system can lock the molecule in its most active conformation, thereby increasing potency and selectivity. This can be achieved by introducing cyclic structures or bulky groups that limit free rotation. nih.gov

By applying these rational design principles, researchers can more efficiently navigate the chemical space around the cinnoline scaffold to develop lead compounds with optimized pharmacodynamic and pharmacokinetic properties for various therapeutic applications. mdpi.com

Mechanistic Studies of Biological Activities of Cinnoline Derivatives

General Mechanisms of Action for Cinnoline (B1195905) Scaffold-Based Bioactive Compounds

The cinnoline ring system is a versatile pharmacophore that gives rise to a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor effects. nih.govnih.govmdpi.com The mechanism of action is highly dependent on the nature and position of the substituents attached to the core cinnoline structure. nih.gov Generally, these compounds exert their effects by interacting with specific biological targets.

One of the primary modes of action is enzyme inhibition. Cinnoline derivatives have been identified as inhibitors of several key enzymes, including human neutrophil elastase (HNE), phosphodiesterases (PDEs), and protein kinases, which are involved in inflammation, cellular signaling, and cancer progression, respectively. nih.govnih.govnih.gov For instance, the antibacterial agent Cinnoxacin, a cinnoline derivative, functions by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. ijper.org

In the context of antimicrobial activity, cinnoline derivatives can interfere with vital cellular processes in microorganisms. This can include the inhibition of cell wall synthesis or interference with nucleic acid synthesis. ijper.org Their anticancer effects are often attributed to the ability to induce apoptosis (programmed cell death), inhibit cell proliferation by targeting signaling pathways like the PI3K/Akt pathway, or act as topoisomerase inhibitors, which interfere with DNA replication in cancer cells. nih.govnih.govwisdomlib.org The anti-inflammatory and analgesic properties are frequently linked to the inhibition of enzymes like HNE or cyclooxygenase (COX), or the blockade of ion channels. nih.govijper.orgpnrjournal.com

Mechanistic Insights into Enzyme Inhibition by Cinnoline Derivatives

The ability of cinnoline derivatives to selectively inhibit enzymes is a cornerstone of their therapeutic potential. Detailed kinetic and molecular modeling studies have provided insights into how these compounds interact with enzyme active sites.

Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in inflammatory diseases through its proteolytic activity on various extracellular matrix proteins. nih.govtandfonline.com Cinnoline derivatives have been developed as potent HNE inhibitors. nih.govnih.govtandfonline.com

Kinetic analysis has revealed that these compounds typically act as reversible competitive inhibitors of HNE. nih.govnih.govtandfonline.com This mode of inhibition means that the compound binds to the active site of the enzyme, competing with the natural substrate, and this binding is non-covalent and can be reversed.

Molecular docking studies have further elucidated the binding interactions and identified two distinct mechanisms based on the substituent at the C-4 position of the cinnoline ring: nih.govnih.govtandfonline.com

Molecules with a cinnolin-4(1H)-one scaffold : In these derivatives, the amido moiety is attacked by the hydroxyl group of the Serine-195 residue in the HNE active site. nih.govnih.govtandfonline.com

Molecules with an ester function at C-4 : For derivatives like Ethyl 2-(cinnolin-4-yl)acetate, the ester group at the C-4 position is the point of attack by the Serine-195 residue. nih.govnih.govtandfonline.com

The stability and potency of these inhibitors are key factors in their development. For example, one of the most potent reported compounds in a series, compound 18a, demonstrated a good balance of HNE inhibitory activity (IC50 value = 56 nM) and chemical stability. nih.govnih.govtandfonline.com

Table 1: Kinetic and Mechanistic Data for HNE Inhibition by Cinnoline Derivatives

| Feature | Description | Source |

|---|---|---|

| Enzyme Target | Human Neutrophil Elastase (HNE) | nih.govnih.govtandfonline.com |

| Inhibition Type | Reversible, Competitive | nih.govnih.govtandfonline.com |

| Binding Site | HNE Active Site | nih.govnih.govtandfonline.com |

| Key Interaction | Attack by Serine-195 hydroxyl group | nih.govnih.govtandfonline.com |

| Mechanism for C-4 Ester Derivatives | Ser-195 attacks the ester function at C-4 | nih.govnih.govtandfonline.com |

Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Cinnoline derivatives have been identified as inhibitors of specific PDE isoforms, notably PDE4 and PDE10A. nih.govnih.gov

PDE4 Inhibition : PDE4 is a key regulator of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. nih.gov Its inhibition leads to an increase in cAMP levels, which in turn reduces the production of inflammatory mediators. This mechanism is central to the anti-inflammatory effects of PDE4 inhibitors, making them relevant for respiratory diseases. nih.gov

PDE10A Inhibition : PDE10A is highly expressed in the brain and is involved in cellular signaling pathways relevant to psychiatric disorders like schizophrenia. nih.govnih.gov Cinnoline-based compounds have been developed as potent and selective PDE10A inhibitors. nih.gov For instance, 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines were identified as novel PDE10A inhibitors, with some analogues achieving IC50 values in the low nanomolar range. nih.govnih.gov The potency of these inhibitors is highly sensitive to substitutions on the cinnoline ring, with a methoxyl group at the R1 position being critical for retaining high potency. nih.gov

Proposed Mechanisms for Antimicrobial and Antifungal Actions

Cinnoline derivatives have demonstrated significant activity against a range of bacteria and fungi. nih.govpnrjournal.commedwinpublishers.comnih.gov The proposed mechanisms for these actions are varied.

A well-defined mechanism is the inhibition of DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication and repair. ijper.org The antibacterial drug Cinnoxacin operates through this pathway. ijper.org

Sulphonamide Moiety : Cinnoline derivatives incorporating a sulphonamide group have shown improved antimicrobial and antifungal activity. nih.gov

Halogen Substituents : The presence of halogen atoms on the cinnoline structure is often associated with potent activity against bacteria such as P. aeruginosa, E. coli, B. subtilis, and S. aureus, as well as fungi like C. albicans and A. niger. nih.govrroij.com

Indolo[3,2-c]cinnolines : This specific class of derivatives has shown potent antibacterial activity, particularly against gram-positive bacteria, with some compounds being significantly more potent than the reference drug streptomycin. nih.gov They have also demonstrated good antifungal activity against Cryptococcus neoformans. nih.gov

The combination of the cinnoline core with other heterocyclic rings, such as pyrazoline, can also result in compounds with significant antibacterial and antifungal properties. nih.govmedwinpublishers.com

Elucidation of Antitumor and Antiproliferation Mechanisms at the Cellular and Molecular Levels

The anticancer properties of cinnoline derivatives are a major area of research, with several mechanisms being uncovered at the cellular and molecular levels. nih.govwisdomlib.org These compounds can induce cancer cell death and inhibit proliferation through multiple pathways.

Inhibition of PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. A series of cinnoline derivatives have been developed as potent PI3K inhibitors, with many displaying nanomolar inhibitory activities and micromolar potency against human tumor cell lines. nih.gov

Topoisomerase Inhibition : Certain cinnoline derivatives function as topoisomerase I (TOP1) inhibitors. nih.gov By stabilizing the TOP1-DNA complex, they prevent the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is a hallmark of several established anticancer drugs. nih.gov

Induction of Apoptosis : Research has shown that cinnoline derivatives can trigger apoptosis in cancer cells. wisdomlib.org This programmed cell death is often mediated by interference with crucial cellular processes, including mitochondrial function. wisdomlib.org

Tubulin Polymerization Inhibition : Molecular docking studies have suggested that some cinnoline derivatives may act as potential inhibitors of tubulin polymerization. researchgate.net By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. This mechanism is similar to that of well-known anticancer agents like colchicine (B1669291). rsc.org

Table 2: Summary of Antitumor Mechanisms of Cinnoline Derivatives

| Mechanism | Target/Pathway | Cellular Outcome | Source |

|---|---|---|---|

| Kinase Inhibition | Phosphoinositide 3-Kinase (PI3K) | Inhibition of cell proliferation and survival | nih.gov |

| DNA Damage | Topoisomerase I (TOP1) | DNA strand breaks, cell death | nih.gov |

| Apoptosis Induction | Mitochondria | Programmed cell death | wisdomlib.org |

| Cell Cycle Arrest | Tubulin Polymerization | Arrest at G2/M phase, apoptosis | researchgate.netrsc.org |

Investigation of Mechanisms for Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of cinnoline derivatives are attributed to their interaction with key targets in pain and inflammation pathways. nih.govijper.orgpnrjournal.com

A primary mechanism for the anti-inflammatory activity is the inhibition of Human Neutrophil Elastase (HNE) , as detailed in section 4.2.1. nih.govtandfonline.com By blocking HNE, these compounds can mitigate the tissue damage associated with inflammatory conditions. nih.gov

Other mechanisms include:

COX-2 Inhibition : Docking studies have suggested that some cinnoline derivatives can bind effectively to the cyclooxygenase-2 (COX-2) enzyme. pnrjournal.com Inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain.

Calcium Channel Blockade : The analgesic effect of the derivative Cinnofuradione is attributed to its ability to inhibit smooth muscle cell contraction by blocking L- and T-type voltage-gated calcium channels. ijper.org

Dual-Action Compounds : Researchers have designed cinnoline derivatives that exhibit both anti-inflammatory and antibacterial properties. nih.govmdpi.compnrjournal.com The anti-inflammatory activity in these series is often enhanced by electron-donating groups (e.g., methoxyl, hydroxyl) on an associated phenyl ring. nih.govpnrjournal.com

Computational and Theoretical Approaches in Ethyl 2 Cinnolin 4 Yl Acetate Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For cinnoline (B1195905) derivatives, including those structurally related to ethyl 2-(cinnolin-4-yl)acetate, molecular docking has been instrumental in identifying potential biological targets and elucidating binding mechanisms.

Research on novel cinnoline derivatives has demonstrated their potential as inhibitors of tubulin polymerization. nih.gov In these studies, molecular docking was employed to understand the putative binding mode of the synthesized cinnolines within the colchicine (B1669291) binding site of tubulin. nih.gov The results of such simulations can provide crucial information, including the calculated inhibitory constant (Ki) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies on certain cinnolone derivatives have shown promising interactions, with computational Ki values as low as 0.5 nM, indicating a strong binding affinity for tubulin. nih.gov

Furthermore, molecular docking has been applied to investigate cinnoline derivatives as potential inhibitors of Bruton's tyrosine kinase (BTK), a target for B-cell malignancies. nih.gov These studies help in understanding the structure-activity relationships (SAR) by revealing how different substituents on the cinnoline scaffold affect binding affinity and selectivity. nih.gov In a study on cinnoline derivatives as human neutrophil elastase (HNE) inhibitors, molecular docking revealed that compounds with an ester function at the C-4 position, similar to this compound, could be attacked by the serine residue (Ser195) in the enzyme's active site. nih.gov

| Cinnoline Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Novel Cinnolones | Tubulin | Potential inhibitors of tubulin polymerization with strong binding affinity (computational Ki = 0.5 nM). | nih.gov |

| Cinnoline Analogues | Bruton's Tyrosine Kinase (BTK) | Identified key structural features for inhibitory activity, guiding the design of novel reversible BTK inhibitors. | nih.gov |

| Cinnoline-1,2,3-triazole hybrids | Elastase of Pseudomonas aeruginosa | Understanding of binding interactions of the most active antibacterial analogs. | researchgate.net |

| Cinnoline derivatives with C-4 ester | Human Neutrophil Elastase (HNE) | The ester function at C-4 is a potential point of attack by Ser195 in the active site. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to heterocyclic compounds to predict various properties.

While specific DFT studies on this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to closely related cinnoline and quinoline (B57606) derivatives. rsc.orgnih.gov These studies provide a framework for how DFT can be used to understand the properties of this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,2p), are employed for geometry optimization to determine the most stable three-dimensional structure of the molecule. nih.gov

DFT calculations are particularly useful for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For heterocyclic compounds, DFT can predict the relative energies of different tautomers and the energy barriers for their interconversion. researchgate.net This is crucial for understanding the reactivity and biological activity of the compound, as different tautomers may exhibit different properties.

DFT is also a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). bohrium.com By calculating the theoretical chemical shifts for a proposed structure and comparing them to experimental data, the structure can be confirmed. This synergy between experimental and theoretical data is invaluable for the structural elucidation of novel compounds. bohrium.com For instance, in studies of quinoline derivatives, DFT and time-dependent DFT (TD-DFT) have been used to predict absorption spectra and other photophysical properties. rsc.org

| Computational Method | Property Investigated | Significance | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311+G(2d,2p)) | Geometry Optimization | Determines the most stable 3D structure. | nih.gov |

| DFT | Tautomerism and Conformational Analysis | Predicts the most stable tautomeric and conformational forms. | researchgate.net |

| DFT/TD-DFT | Prediction of Spectroscopic Data (NMR, UV-Vis) | Aids in structure confirmation and understanding of electronic properties. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predictive biology and for optimizing lead compounds in drug discovery.

Several QSAR studies have been conducted on cinnoline derivatives to understand the structural requirements for their biological activities. popline.orgnih.govresearchgate.net For example, a QSAR analysis was performed on a series of cinnoline-3-carboxylic acid derivatives to identify the physicochemical parameters that are predictive of their antibacterial activity. popline.orgresearchgate.net Such models can help in designing new derivatives with enhanced potency.

In another study, 2D- and 3D-QSAR models were developed for a series of 81 cinnoline derivatives with inhibitory activity against phosphodiesterase 10A (PDE10A), a target for schizophrenia treatment. nih.gov The best 2D-QSAR model highlighted the importance of atom-based topological and whole molecular E-state indices for activity. nih.gov The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided contour maps that visualize the regions around the molecule where steric bulk, and particular electrostatic and hydrophobic properties are favorable or unfavorable for activity. nih.gov These insights are invaluable for the rational design of new, more potent inhibitors.

| Cinnoline Derivative Class | Biological Activity | QSAR Models Developed | Key Findings | Reference |

|---|---|---|---|---|

| Cinnoline-3-carboxylic acid derivatives | Antibacterial | MLR | Identified key physicochemical parameters for antibacterial activity. | popline.orgresearchgate.net |

| PDE10A inhibitors | Anti-schizophrenic | 2D-QSAR, HQSAR, 3D-QSAR (CoMFA, CoMSIA) | Demonstrated the importance of topological and E-state indices, and provided 3D contour maps for lead optimization. | nih.gov |

| BTK inhibitors | Anticancer (B-cell malignancies) | 3D-QSAR (CoMFA, CoMSIA) | Bulky substitutions at R1 and R3 positions, and hydrophilic, negative electrostatic substitutions at R1 are important for activity. | nih.gov |

In Silico Screening and Virtual Library Design for Novel Cinnoline Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, combined with the design of virtual libraries, accelerates the discovery of novel bioactive compounds.

Virtual libraries of cinnoline derivatives can be designed and screened against various biological targets. bepls.com This process allows for the rapid exploration of a vast chemical space without the need for immediate synthesis and biological testing of every compound. bepls.com The design of these libraries often involves creating a combinatorial set of molecules by varying the substituents at different positions of the cinnoline scaffold. The resulting virtual compounds can then be filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subsequently docked into the active site of a target protein. This approach has been successfully used to identify novel hits for various targets. bepls.com

For example, high-throughput screening of in-house libraries at pharmaceutical companies has led to the identification of cinnoline derivatives as potent inhibitors of kinases like LRRK2. nih.gov The hits from such virtual screens serve as starting points for further medicinal chemistry efforts to develop more potent and selective drug candidates.

Applications and Future Research Directions for Cinnoline Derivatives

Role of Cinnoline (B1195905) Derivatives in Medicinal Chemistry Lead Discovery and Optimization

The cinnoline nucleus, a bicyclic heterocyclic system, is a significant structural subunit in a multitude of compounds with valuable pharmaceutical properties. nih.gov These derivatives are the subject of extensive study due to a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. nih.govwisdomlib.orgmdpi.comnih.gov The versatility of the cinnoline scaffold allows for chemical modifications at various positions, enabling the optimization of its pharmacodynamic and pharmacokinetic properties. nih.govnih.gov This has made the development of cinnoline-based molecules a significant contributor to the identification of lead compounds in drug discovery. nih.govmdpi.comnih.govnih.gov

Cinnoline and its derivatives have been explored for a wide range of therapeutic applications. For instance, Cinoxacin is a known antibacterial agent used for urinary tract infections. nih.gov Furthermore, certain derivatives have shown potent activity against resistant strains of M. tuberculosis and various pathogenic fungi. nih.govmdpi.com In the realm of oncology, substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase 1 (TOP1) inhibitors. nih.gov The diverse biological activities are highly dependent on the nature and position of the substituents on the cinnoline framework. mdpi.com For example, the introduction of a pyrazoline ring and electron-donating groups has been shown to enhance anti-inflammatory activity, while electron-withdrawing groups can increase antibacterial efficacy against certain strains. nih.gov

Table 1: Selected Pharmacological Activities of Cinnoline Derivatives

| Pharmacological Activity | Derivative Type / Example | Research Finding |

|---|---|---|

| Antibacterial | Cinoxacin | A known drug used in urinary tract infections. nih.gov |

| Cinnoline-sulphonamide derivatives | Halogen-substituted derivatives show potent activity at lower concentrations. nih.gov | |

| Pyrazolo[4,3-c]cinnolines | Derivatives with electron-withdrawing groups showed increased activity. pnrjournal.com | |

| Antifungal | Pyrazole based cinnoline derivatives | Active against various pathogenic fungi. nih.govmdpi.com |

| Antimalarial | Cinnoline derivative 20 | Displayed potent proliferation inhibition for P. falciparum. nih.gov |

| Anti-inflammatory | Cinnoline derivatives with pyrazoline | Electron-donating functional groups exhibited the highest activity. nih.gov |

| Anticancer | Dibenzo[c,h]cinnoline (B14754567) derivatives | Act as topoisomerase 1 (TOP1) inhibitors. nih.gov |

| Phosphoinositide-3 Kinase (PI3K) Inhibitors | A series of cinnoline derivatives were developed as potent PI3K inhibitors with antiproliferative activity. nih.gov |

| Neurological Disorders | Dibenzopyrazolocinnolines | Exhibited antiparkinsonian activity comparable to benzatropine. nih.gov |

Potential Applications in Agrochemistry, including Herbicides and Fungicides

Beyond medicinal chemistry, cinnoline derivatives have been approved for use in agriculture. ijper.org Some compounds within this class are utilized as agrochemicals, demonstrating efficacy as herbicides, fungicides, microbicides, and plant regulators. pnrjournal.comijper.orgresearchgate.net The investigation into cinnoline-based compounds for agricultural applications highlights the structural versatility of the scaffold, allowing its adaptation for different biological targets.

Specific examples include 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid derivatives, which have been patented as a new class of herbicides. researchgate.net Other related compounds were developed as agrochemical fungicides, with some showing 90-100% control of Erysiphe graminis tritici (powdery mildew in wheat) at a concentration of 100 ppm. researchgate.net Another example is Sinofem, which acts as a plant regulator. ijper.org The phenoxy-substituted nitrogen heterocycles, including certain cinnoline derivatives, have been shown to act as herbicides, providing complete control of barnyard grass at applications of 5 kg/ha . researchgate.net

Table 2: Agrochemical Applications of Cinnoline Derivatives

| Application | Derivative Type | Target/Efficacy |

|---|---|---|

| Herbicide | 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid derivatives | Patented as a new group of herbicides. researchgate.net |

| Phenoxy substituted cinnolines | Gave complete control of barnyard grass at 5 kg/ha . researchgate.net | |

| Fungicide | Cinnoline compounds (general) | Effective against pathogens like Erysiphe graminis tritici. researchgate.net |

| Plant Regulator | Sinofem | Used as a plant regulator. ijper.org |

| Pollen Suppressant | Substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid | A new class of pollen suppressant agents for wheat (Triticum aestivum L.). ijper.org |

Emerging Trends in Cinnoline Synthesis and Functionalization for Diversified Libraries

The synthesis of the cinnoline core was first achieved by Richter in 1883. pnrjournal.comwikipedia.org Since then, numerous methods have been developed, traditionally utilizing precursors like arenediazonium salts and aryl hydrazones. researchgate.netresearchgate.net However, recent decades have seen the emergence of more advanced and efficient synthetic strategies aimed at producing highly functionalized cinnoline derivatives and creating diversified chemical libraries for screening. researchgate.netelsevierpure.com

Modern synthetic approaches increasingly employ metal-catalyzed C-C and C-N bond formation reactions as an efficient tool for building the cinnoline scaffold. researchgate.net Rhodium-catalyzed C-H activation/annulation, for example, has been used to construct non-substituted 5,6-pyrazolo[1,2-a]cinnoline derivatives without the need for external oxidants. researcher.life Another trend is the development of transition-metal-free multicomponent reactions, which allow for the assembly of cinnoline derivatives from simple precursors in a single step under mild conditions. researchgate.net The functionalization of the pre-formed cinnoline ring is also a key strategy, analogous to methods used for related heterocycles like quinoline (B57606), to expand chemical space and enhance pharmacological profiles. rsc.org These advanced methods facilitate the solution-phase and high-throughput synthesis of large libraries of cinnoline derivatives, which is crucial for screening and identifying new biologically active compounds. researchgate.netnih.gov

Challenges and Opportunities in Developing Novel Cinnoline-Based Agents with Enhanced Efficacy and Specificity

The development of novel therapeutic agents based on the cinnoline scaffold presents both significant challenges and considerable opportunities. A primary challenge in drug discovery is achieving high target specificity to maximize efficacy while minimizing off-target effects and associated toxicity. nih.gov For instance, while potent dibenzo[c,h]cinnoline TOP1 inhibitors have been developed, their clinical advancement has been hampered by dose-limiting toxicity, indicating a need for improved therapeutic indexes. nih.gov The inherent complexity of biological systems requires that new agents not only possess potent activity but also favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Despite these challenges, the cinnoline scaffold offers vast opportunities. Its structure is amenable to extensive chemical modification, providing a platform for fine-tuning biological activity and improving safety profiles. researcher.life The ability to generate large, diversified libraries of cinnoline derivatives through modern synthetic methods allows for comprehensive structure-activity relationship (SAR) studies. researchgate.netresearchgate.net This systematic approach can lead to the identification of compounds with enhanced potency against specific targets, such as resistant bacterial strains or particular cancer cell lines. nih.govjocpr.com The opportunity lies in leveraging the chemical tractability of the cinnoline core to design next-generation agents with precisely tailored properties to overcome existing therapeutic hurdles. nih.gov

Integration of Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure and mechanism of action of novel cinnoline derivatives is critical for their development. The integration of advanced spectroscopic and analytical techniques is indispensable for this purpose. Standard methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the chemical structures of newly synthesized compounds. nih.govrroij.comresearchgate.net For example, ¹H NMR spectra are essential for verifying the formation of the desired cinnoline derivatives, while mass spectral data confirm their molecular weight and fragmentation patterns. nih.gov

For a deeper mechanistic understanding, more advanced techniques are being employed. Single-crystal X-ray diffraction, for instance, can determine the precise three-dimensional structure of cinnoline derivatives, which is invaluable for understanding their interaction with biological targets. nih.gov Furthermore, novel in situ analysis techniques like photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for studying reaction mechanisms. rsc.org These methods allow for the isomer-selective detection of reactive intermediates in complex chemical processes, providing unprecedented insight into how these compounds are formed and how they might interact on a molecular level. rsc.org Such detailed mechanistic knowledge is crucial for the rational design of more effective and specific cinnoline-based agents.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(cinnolin-4-yl)acetate, and how can reaction intermediates be characterized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves:

- Step 1 : Reacting cinnolin-4-yl derivatives (e.g., cinnolin-4-yl chloride) with ethyl acetates under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine) in anhydrous solvents (e.g., chloroform or THF) at controlled temperatures (273–298 K) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization (e.g., ethyl acetate/hexane) to isolate the product in ~80% yield .

- Characterization : Use NMR (e.g., H/C) to confirm ester and cinnoline moieties, IR for carbonyl stretches (~1740 cm), and mass spectrometry (HRMS) for molecular ion validation .

Q. Which spectroscopic and crystallographic methods are critical for validating the structure of this compound?

- Spectroscopy :

- NMR : Analyze H shifts for cinnoline aromatic protons (~7.5–8.5 ppm) and ester methyl/methylene groups (~1.3 ppm for CH, ~4.1 ppm for OCH) .

- X-ray Diffraction : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethyl acetate/hexane) and collect data using Mo Kα radiation (λ = 0.71075 Å). Refinement with SHELXL (R < 0.05) ensures precision in bond lengths/angles .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?

Discrepancies in thermal parameters or residual electron density often arise from disorder or twinning. Mitigation strategies include:

- Data Collection : Use high-resolution detectors (e.g., Rigaku RAXIS-RAPID) and multi-scan absorption corrections .

- Refinement : Apply SHELXL’s restraints (e.g., DELU, SIMU) for anisotropic displacement parameters and ISOR for isotropic constraints on disordered atoms .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and verify hydrogen bonding via Mercury’s contact analysis .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., Cl, NO, NH) at cinnoline positions to modulate bioactivity. For example, fluorination enhances metabolic stability .

- In Silico Modeling : Perform docking studies (AutoDock Vina) using cinnoline’s π-π stacking and hydrogen-bonding motifs against target proteins (e.g., kinases) .

- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC via fluorescence polarization) .

Q. How can conflicting spectroscopic data (e.g., unexpected 1^11H splitting) be addressed during structural analysis?

- Dynamic Effects : Investigate rotational barriers (e.g., ester conformation) via VT-NMR (variable temperature) to assess coalescence temperatures .

- Impurity Identification : Use LC-MS to detect byproducts (e.g., hydrolysis to acetic acid derivatives) and optimize purification .

- Computational Validation : Compare experimental H shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts .

Q. What methodologies enable enantiomeric resolution of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.